molecular formula C12H12O6 B1387800 (2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid CAS No. 1173471-71-0

(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid

Cat. No. B1387800
M. Wt: 252.22 g/mol
InChI Key: NWUGLVMUXXELDX-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid” is a chemical compound with the CAS Number: 117390-07-5 . It has a molecular weight of 206.2 and its IUPAC name is (2E)-3-[4-(methoxycarbonyl)phenyl]-2-propenoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 246-248 degrees Celsius .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-3-(2-methoxy-5-methoxycarbonyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-16-10-5-4-9(18-12(15)17-2)7-8(10)3-6-11(13)14/h3-7H,1-2H3,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGLVMUXXELDX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OC(=O)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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